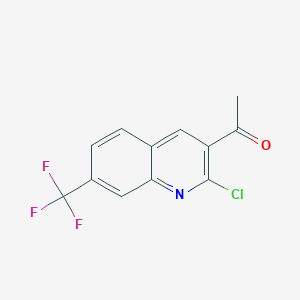
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone is a chemical compound with the molecular formula C12H7ClF3NO and a molecular weight of 273.64 g/mol This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Méthodes De Préparation
The synthesis of 1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone typically involves the reaction of 2-chloro-7-(trifluoromethyl)quinoline with ethanone under specific conditions. One common method involves the use of tetrahydrofuran as a solvent medium, where the corresponding acids undergo condensation and hydrolysis followed by cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include sodium azide, phenylhydrazine, and various alkyl halides
Applications De Recherche Scientifique
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit various enzymes, which can lead to their antimicrobial and antineoplastic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mepacrine: Another antimalarial drug with a quinoline core.
Camptothecin: A quinoline derivative used in cancer treatment. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H7ClF3NO |
|---|---|
Poids moléculaire |
273.64 g/mol |
Nom IUPAC |
1-[2-chloro-7-(trifluoromethyl)quinolin-3-yl]ethanone |
InChI |
InChI=1S/C12H7ClF3NO/c1-6(18)9-4-7-2-3-8(12(14,15)16)5-10(7)17-11(9)13/h2-5H,1H3 |
Clé InChI |
ZQYXKHXAYZSZAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N=C2C=C(C=CC2=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)









